molecular formula C8H14N4O3 B1436007 Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate CAS No. 942034-89-1

Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate

Cat. No. B1436007
M. Wt: 214.22 g/mol
InChI Key: LNJZMLNNJYPCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate, also known as TBOC, is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a catalyst, an inhibitor, or a reagent for a variety of reactions. TBOC has been used in a variety of studies, including those related to biochemistry, physiology, and drug design.

Scientific Research Applications

Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of amides, esters, and other compounds. It has also been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate has also been used as a reagent in the synthesis of peptides and other compounds.

Mechanism Of Action

Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate has been shown to act as an inhibitor of enzymes, such as COX-2. Inhibition of COX-2 can result in the inhibition of the production of prostaglandins, which are molecules involved in inflammation, pain, and other physiological processes. Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate has also been shown to act as a catalyst for the synthesis of amides, esters, and other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate have not been extensively studied. However, it has been suggested that Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate may have anti-inflammatory and analgesic effects. Additionally, Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate has been shown to inhibit the production of prostaglandins, which can result in the inhibition of inflammation and pain.

Advantages And Limitations For Lab Experiments

The main advantage of using Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate in lab experiments is its versatility. It can be used as a catalyst, an inhibitor, or a reagent for a variety of reactions. Additionally, it has been shown to be effective in the synthesis of amides, esters, and other compounds. The main limitation of using Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate in lab experiments is its instability. It is a relatively unstable compound and can degrade over time.

Future Directions

There are several potential future directions for Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate research. One potential direction is to further explore its effects on inflammation and pain. Additionally, further research could be done to explore its potential use as a catalyst or inhibitor in other reactions. Additionally, further research could be done to explore the potential use of Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate in drug design and development. Finally, further research could be done to explore the stability of Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate and develop methods to improve its stability.

properties

IUPAC Name

tert-butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)10-4-5-11-12-6(9)14-5/h4H2,1-3H3,(H2,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZMLNNJYPCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 6
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.